

5-bromo-1H-indole-3-carboxylic acid mechanism of action

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Compound of Interest

Compound Name: *5-bromo-1H-indole-3-carboxylic acid*

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An In-Depth Technical Guide to the Mechanistic Insights of the **5-bromo-1H-indole-3-carboxylic Acid** Scaffold

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in ligands for a diverse array of biological targets. The strategic modification of this core structure can profoundly influence its pharmacological properties. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 3-position yields **5-bromo-1H-indole-3-carboxylic acid**, a versatile building block for synthesizing compounds with significant therapeutic potential.^[1] This guide eschews a simplistic overview, instead delving into the core mechanisms of action that derivatives of this scaffold have been shown to modulate, with a primary focus on its applications in oncology. We will explore its role in the targeted inhibition of key signaling proteins and its potential utility in the disruption of cancer cell metabolism, providing field-proven insights and detailed experimental protocols for the discerning researcher.

Part 1: A Scaffold for Targeting Receptor Tyrosine Kinases (RTKs) in Oncology

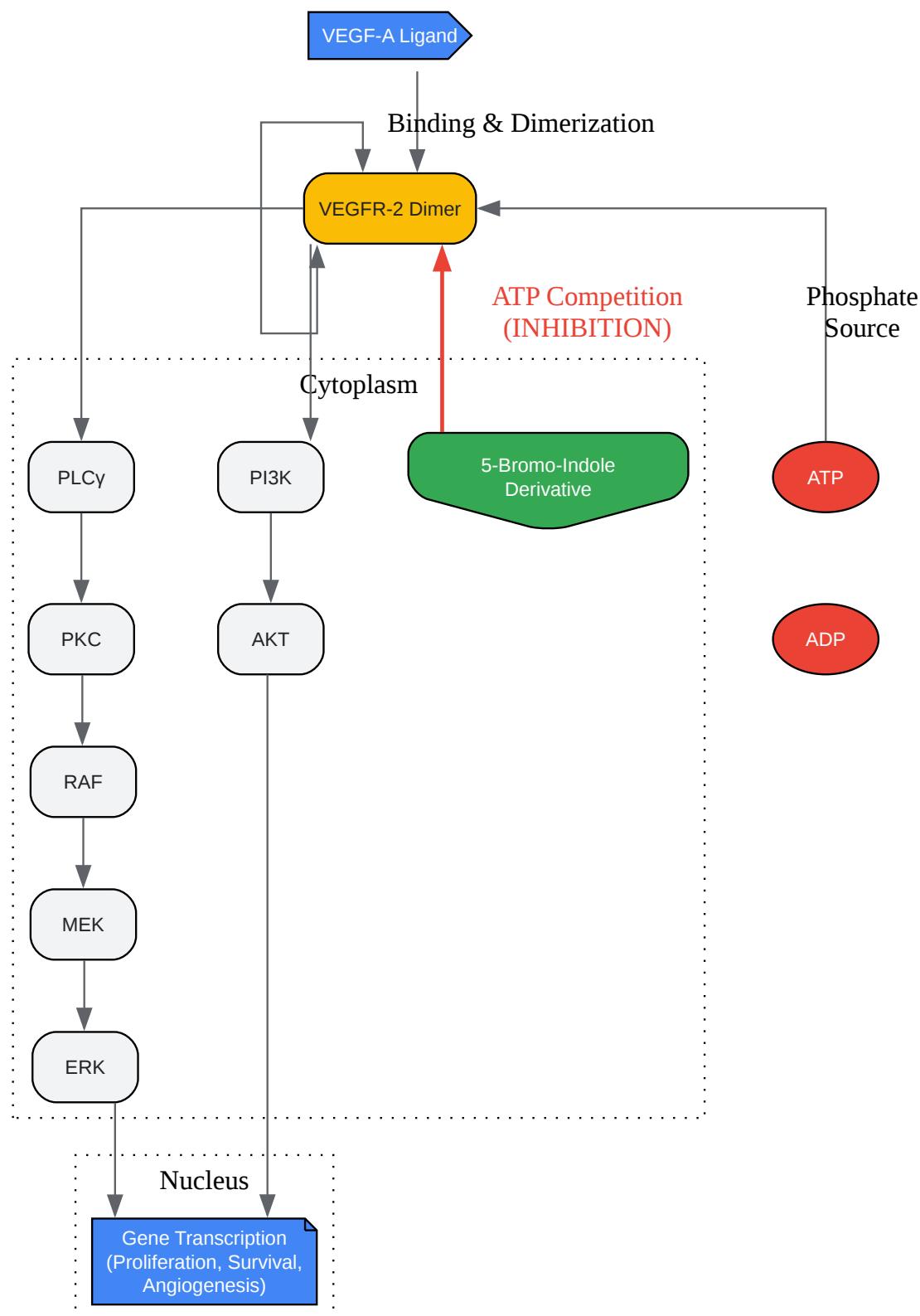
The dysregulation of receptor tyrosine kinase (RTK) signaling is a foundational element of cancer pathogenesis, driving uncontrolled cell growth, proliferation, and angiogenesis. The 5-

bromo-indole scaffold has proven to be a particularly fruitful starting point for the rational design of potent and selective RTK inhibitors.

Mechanism of Action: Inhibition of VEGFR-2

The formation of new blood vessels, or angiogenesis, is a critical requirement for tumor growth and metastasis, and this process is largely orchestrated by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.^[2] The primary receptor responsible for mediating these effects is VEGFR-2 (also known as KDR), a receptor tyrosine kinase.^[3] Upon binding VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like PI3K-AKT and PLC γ -PKC-MAPK, which promote endothelial cell proliferation and survival.^[2]

Derivatives of 5-bromo-indole-carboxylic acid have been specifically designed to function as ATP-competitive inhibitors within the kinase domain of VEGFR-2, effectively blocking the autophosphorylation step and halting the entire downstream signaling cascade.^[4] For instance, a novel series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and evaluated for their anticancer properties. One of the most potent compounds, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), demonstrated a significant inhibitory effect on VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest and apoptosis in hepatocellular carcinoma cells.^[4] This highlights the utility of the 5-bromo-indole core in orienting functional groups to achieve high-affinity binding in the ATP pocket of VEGFR-2.

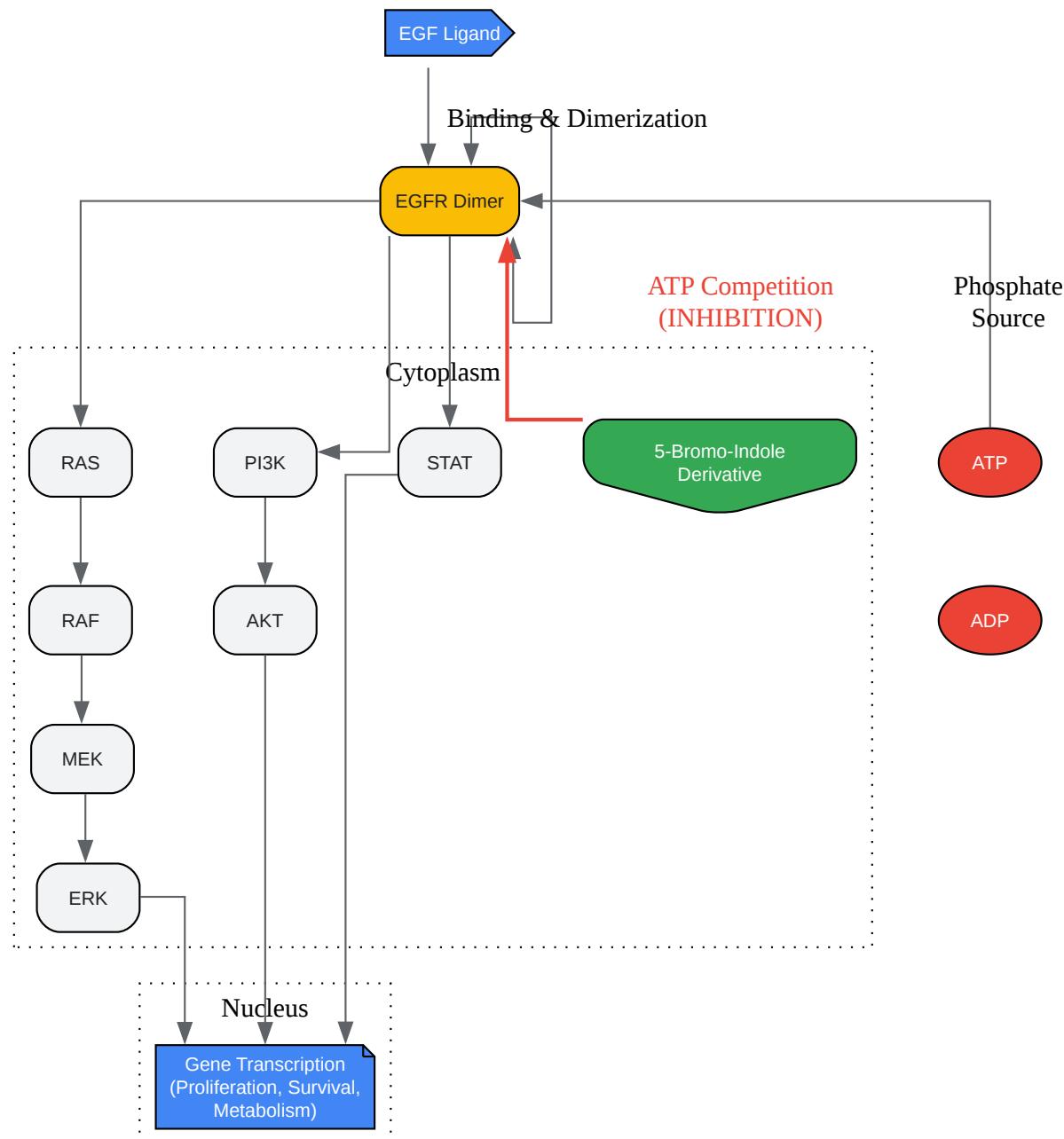
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Caption: VEGFR-2 signaling pathway and point of inhibition.

Mechanism of Action: Inhibition of EGFR

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when overexpressed or mutated, is a potent driver of various cancers, including non-small-cell lung cancer.^[5] Similar to VEGFR-2, ligand binding to EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain, which initiates signaling cascades—primarily the MAPK, AKT, and JAK/STAT pathways—that promote cell proliferation and survival.^[6]

The 5-bromo-indole scaffold has also been successfully employed to generate inhibitors of EGFR. A study focused on novel 5-bromoindole-2-carboxylic acid derivatives demonstrated that these compounds could effectively inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast).^[6] Further research on benzofuran-indole hybrids identified a compound, 8aa, which incorporates a 5-bromo-indole moiety and exhibits potent EGFR kinase inhibition with an IC₅₀ value of 0.44 μ M.^[5] Another study on 5-substituted-indole-2-carboxamides identified compound 5j as a highly effective EGFR inhibitor with an IC₅₀ of 85 nM, comparable to the FDA-approved drug erlotinib.^[7] This body of evidence underscores the adaptability of the scaffold for creating inhibitors that can target different but structurally related RTKs.



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Caption: EGFR signaling pathway and point of inhibition.

Part 2: A Potential Role in Modulating Cancer Metabolism via Monocarboxylate Transporter (MCT) Inhibition

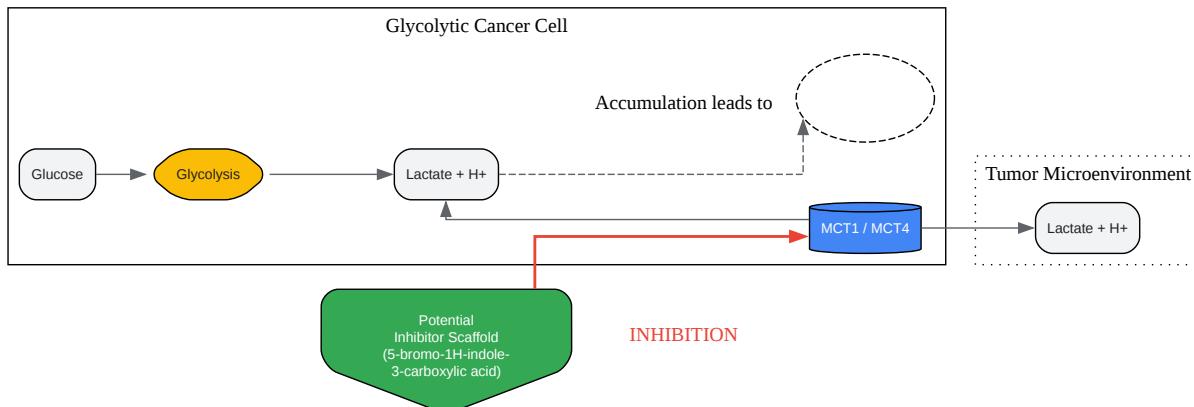
Beyond direct signaling inhibition, a frontier in oncology research is the targeting of cancer cell metabolism. The unique metabolic state of many tumors, characterized by high rates of glycolysis even in the presence of oxygen (the "Warburg effect"), presents novel therapeutic vulnerabilities.^[8]

The Warburg Effect and the Critical Role of Lactate Efflux

This high glycolytic flux results in the massive production of lactic acid. To avoid fatal intracellular acidification, cancer cells must continuously export lactate and protons out of the cell.^[9] This task is primarily managed by a family of transmembrane proteins known as Monocarboxylate Transporters (MCTs), particularly MCT1 and MCT4.^{[8][10]} The exported lactate is not merely a waste product; it helps create an acidic tumor microenvironment that promotes invasion and can be taken up by other cancer cells as fuel, a process known as the "lactate shuttle".^[8]

Rationale for Investigating the **5-Bromo-1H-Indole-3-Carboxylic Acid Scaffold** as a Basis for MCT Inhibitors

Inhibiting MCTs is a compelling therapeutic strategy, as it traps lactic acid inside glycolytic cancer cells, leading to a drop in intracellular pH, inhibition of glycolysis, and ultimately, apoptosis.^[8] While **5-bromo-1H-indole-3-carboxylic acid** itself has not been extensively profiled as an MCT inhibitor, its structural features, particularly the carboxylic acid group on a heterocyclic core, are hallmarks of known MCT inhibitors. For example, Lonidamine, a derivative of indazole-3-carboxylic acid, is known to have MCT inhibitory activity.^[8] This structural parallel provides a strong rationale for using the **5-bromo-1H-indole-3-carboxylic acid** scaffold as a template for designing novel and potent MCT1/4 inhibitors. The indole core can be modified to optimize binding affinity and selectivity, while the carboxylic acid moiety is crucial for interacting with key residues in the transporter's channel.



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Caption: Role of MCTs in cancer and the rationale for inhibition.

Part 3: Key Experimental Methodologies for Assessing Biological Activity

To validate the mechanisms described, rigorous and reproducible experimental protocols are essential. The following section provides detailed, self-validating methodologies for key assays.

Protocol: In Vitro RTK Inhibition Assay (Luminescence-Based)

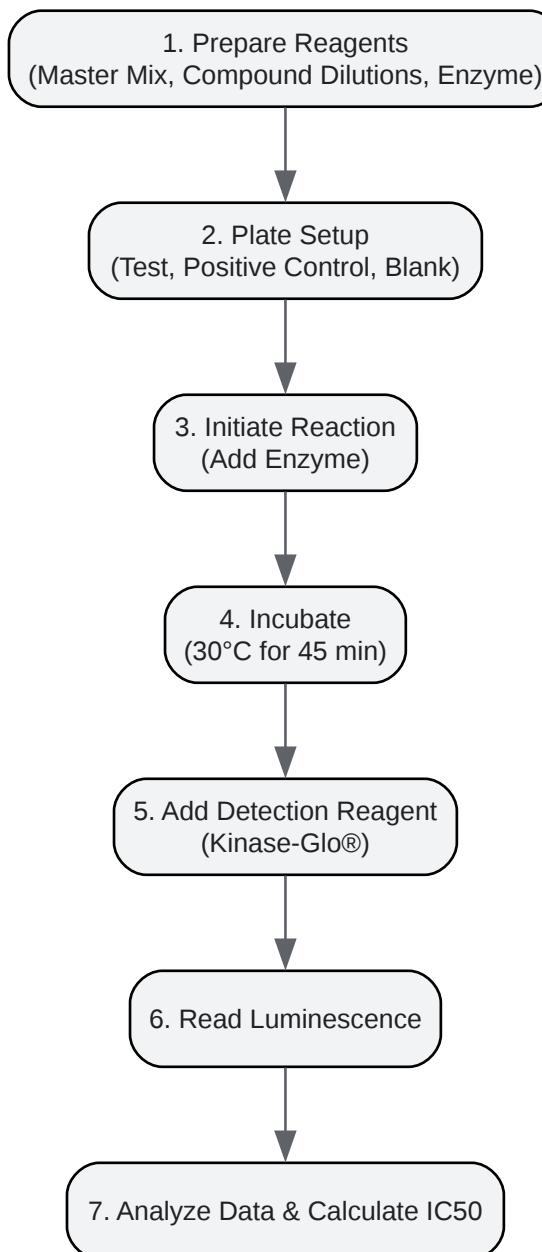
This protocol is designed to quantify the inhibitory activity of a test compound against a purified RTK like VEGFR-2 or EGFR by measuring the consumption of ATP.

Principle: The kinase reaction consumes ATP. A luciferase-based reagent (e.g., Kinase-Glo®) is added to measure the remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Methodology:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of the 5-bromo-indole derivative in 100% DMSO.
 - Create serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
 - Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable phosphotyrosine kinase substrate (e.g., Poly(Glu:Tyr, 4:1)).[\[1\]](#)[\[11\]](#)
 - Dilute the recombinant human VEGFR-2 or EGFR enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[\[1\]](#)[\[11\]](#)
- Assay Plate Setup (96-well white plate):
 - Test Wells: Add 25 µL of the master mixture + 5 µL of diluted test compound.
 - Positive Control (100% Activity): Add 25 µL of the master mixture + 5 µL of 1x Kinase Buffer with DMSO.
 - Blank (0% Activity): Add 25 µL of the master mixture + 5 µL of 1x Kinase Buffer with DMSO.
- Kinase Reaction:
 - Initiate the reaction by adding 20 µL of diluted enzyme to the "Test Wells" and "Positive Control" wells.
 - Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[\[1\]](#)
 - Mix gently and incubate at 30°C for 45 minutes.[\[1\]](#)[\[11\]](#)
- Signal Detection:
 - Equilibrate the plate and Kinase-Glo® MAX reagent to room temperature.

- Add 50 μ L of Kinase-Glo® MAX reagent to each well.[11]
- Incubate at room temperature for 10-15 minutes to stabilize the signal.[1][11]
- Measure luminescence using a microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.



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Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell Viability Assessment Using the MTT Assay

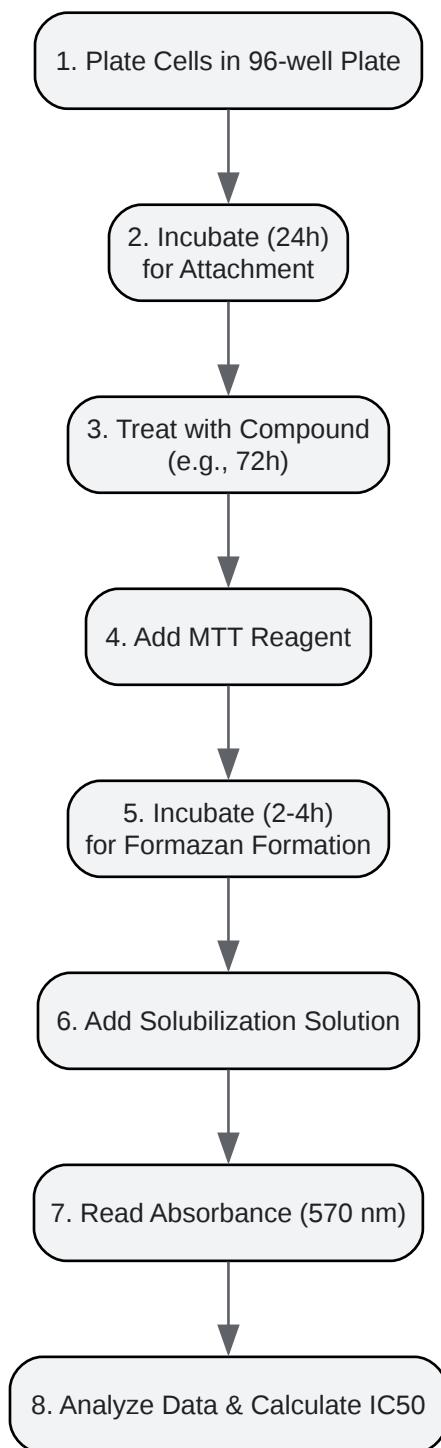
This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity after treatment with a test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.

Methodology:

- **Cell Plating:**
 - Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5×10^3 to 1×10^5 cells/well) in 100 μL of culture medium.[14]
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Compound Treatment:**
 - Prepare serial dilutions of the 5-bromo-indole derivative in culture medium.
 - Remove the old medium from the cells and add 100 μL of the medium containing the test compounds (or vehicle control).
 - Incubate for the desired treatment period (e.g., 48 or 72 hours).
- **MTT Incubation:**
 - Add 10 μL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[12]
 - Incubate for 2-4 hours at 37°C until purple precipitate is visible.[14]
- **Formazan Solubilization:**
 - Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. [12]
 - Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[13]

- Absorbance Measurement:
 - Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12][15]
 - Use a reference wavelength of >650 nm if desired.
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all readings.
 - Calculate cell viability as a percentage of the vehicle-treated control cells.
 - Determine the IC₅₀ value from the dose-response curve.



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Caption: Workflow for the MTT cell viability assay.

Protocol: [¹⁴C]-Lactate Efflux Assay for MCT Inhibition Screening

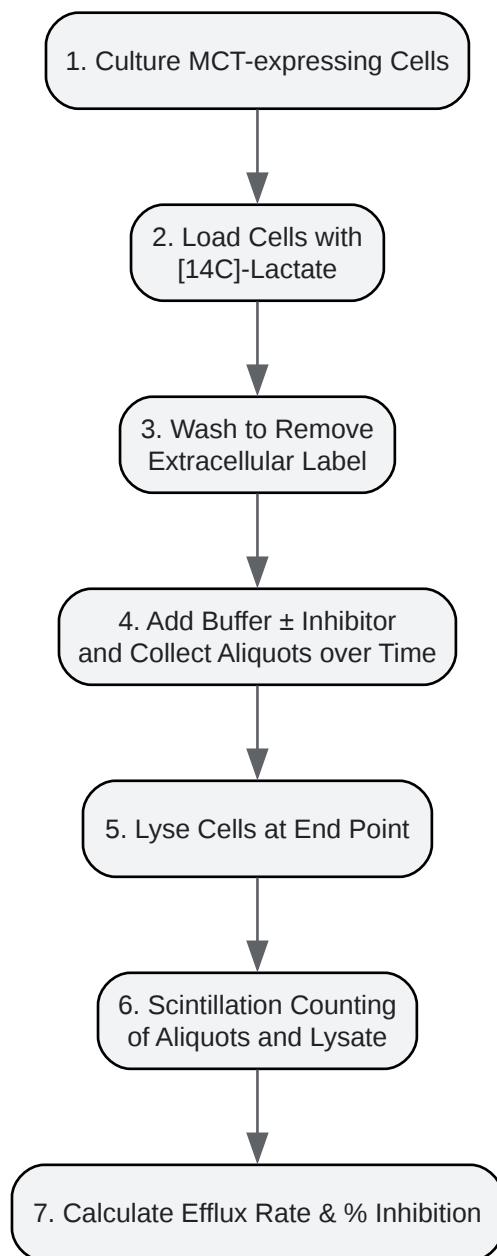
This protocol directly measures the ability of a compound to inhibit the transport of lactate out of cells.

Principle: Cells are pre-loaded with radiolabeled L-[¹⁴C]-lactate. The medium is then replaced with a lactate-free buffer, and the rate of radiolabel appearance in the extracellular medium is measured over time in the presence or absence of an inhibitor.

Methodology:

- **Cell Culture:**
 - Grow cells known to express MCT1 or MCT4 (e.g., rat brain endothelial cells for MCT1) to confluence in appropriate culture vessels.[\[10\]](#)
- **Lactate Loading:**
 - Wash cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).
 - Incubate cells with uptake buffer containing L-[¹⁴C]-lactate for a defined period (e.g., 10-15 minutes) to allow for cellular uptake.
- **Efflux Measurement:**
 - Rapidly wash the cells with ice-cold, lactate-free buffer to remove extracellular radiolabel.
 - Add fresh, pre-warmed, lactate-free buffer containing either the test compound at various concentrations or a vehicle control.
 - At specific time points (e.g., 0, 1, 5, 10, 20 minutes), collect aliquots of the extracellular buffer.
- **Cell Lysis and Scintillation Counting:**
 - After the final time point, lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

- Measure the radioactivity in the collected buffer aliquots and the cell lysates using a liquid scintillation counter.
- Data Analysis:
 - Calculate the rate of lactate efflux by plotting the cumulative radioactivity in the medium over time.
 - Compare the efflux rates in the presence of the inhibitor to the vehicle control to determine the percentage of inhibition.
 - Calculate the IC50 value from the dose-response curve.



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Caption: Workflow for a [14C]-Lactate Efflux Assay.

Data Summary

The following table summarizes the reported inhibitory activities of various derivatives based on the 5-bromo-indole scaffold. This data provides a quantitative basis for the structure-activity relationships discussed.

Compound Class	Target(s)	Specific Compound	IC50 Value	Cell Line(s)
Benzofuran-Indole Hybrid	EGFR Kinase	8aa	0.44 μ M	N/A
5-Substituted-Indole-2-Carboxamide	EGFR Kinase	5j	85 nM	N/A
5-Bromoindole-2-Carboxylic Acid Hydrazone	Cell Viability / VEGFR-2	5BDBIC	14.3 μ M	Hep G2

Conclusion and Future Perspectives

The **5-bromo-1H-indole-3-carboxylic acid** scaffold is far more than a simple synthetic intermediate; it is a validated platform for the development of targeted therapeutics. The accumulated evidence robustly supports its utility in generating potent inhibitors of critical oncogenic drivers like VEGFR-2 and EGFR. The true value of this guide lies in its causal framework: the indole core provides the necessary geometry for kinase pocket insertion, while the bromine at the 5-position can be leveraged to modulate electronic properties and form key halogen bonds, enhancing binding affinity.

Looking forward, the most exciting frontier for this scaffold may lie in the targeting of cancer metabolism. The structural analogy to known MCT inhibitors like Lonidamine provides a compelling, data-driven hypothesis for future research. The development of dual-action inhibitors—compounds that simultaneously poison RTK signaling and induce metabolic collapse by blocking lactate efflux—represents a rational and promising strategy to combat the heterogeneity and adaptability of cancer. The protocols provided herein offer a validated roadmap for researchers to embark on this next wave of discovery, transforming this versatile scaffold into next-generation therapeutics.

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